molecular formula C17H16N4O2S B2552864 (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide CAS No. 1904617-28-2

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Numéro de catalogue: B2552864
Numéro CAS: 1904617-28-2
Poids moléculaire: 340.4
Clé InChI: IIMVCDADEWMION-PLNGDYQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thieno[2,3-d]pyrimidinone core substituted with a 2-methyl group at position 2 and a 4-oxo moiety. The ethyl linker connects this heterocyclic system to a (Z)-configured acrylamide group, which is further substituted with a pyridin-3-yl ring. Its design combines rigidity from the fused thienopyrimidinone system with conformational flexibility via the ethyl spacer and acrylamide group .

Propriétés

IUPAC Name

(Z)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-20-16-14(6-10-24-16)17(23)21(12)9-8-19-15(22)5-4-13-3-2-7-18-11-13/h2-7,10-11H,8-9H2,1H3,(H,19,22)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMVCDADEWMION-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)/C=C\C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have garnered significant attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These compounds often act as inhibitors of various kinases and receptors involved in critical cellular pathways. The structure of thieno[2,3-d]pyrimidines allows for modifications that can enhance their biological efficacy and selectivity.

  • Kinase Inhibition : Many thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects on kinases such as Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. For instance, compounds similar to (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide have been shown to inhibit BTK with IC50 values in the nanomolar range, indicating strong potential for treating autoimmune diseases and cancers associated with B-cell proliferation .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation by affecting key regulatory pathways involved in cell cycle progression .

Case Studies

  • Antitumor Activity : In a series of experiments assessing the cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), similar thieno[2,3-d]pyrimidine derivatives demonstrated significant antiproliferative effects. For example, compounds with structural similarities showed IC50 values ranging from 5 to 20 µM against these cell lines .
  • Antimicrobial Properties : Some derivatives have also been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit the growth of resistant strains such as MRSA, showcasing their potential as novel antimicrobial agents .

Data Tables

Activity Type IC50 Values (µM) Target
BTK Inhibition29.9Bruton's Tyrosine Kinase
Anticancer (MCF-7)5 - 20Breast Cancer Cell Line
Antimicrobial (MRSA)Comparable to GentamicinMethicillin-resistant Staphylococcus aureus

Applications De Recherche Scientifique

Biological Activities

Recent studies have highlighted several key biological activities associated with (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide:

Anticancer Activity

Research indicates that compounds derived from thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For example, derivatives of these compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of specific signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against both bacterial and fungal strains. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The mode of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Therapeutic Applications

Given its diverse biological activities, (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide holds potential for various therapeutic applications:

  • Cancer Therapy : Its ability to target cancer cell lines suggests it could be developed into a novel anticancer agent.
  • Antimicrobial Treatments : With rising antibiotic resistance, new antimicrobial agents are critically needed. This compound may serve as a lead for developing new antibiotics or antifungal medications.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in different contexts:

  • In Vitro Studies : A study published in MDPI demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a strong potential for development as anticancer drugs .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to key targets involved in cancer progression and microbial growth, providing insights into their mechanisms of action .
  • Diversity-Oriented Synthesis : Research focusing on the synthesis of various derivatives has revealed that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity and selectivity .

Analyse Des Réactions Chimiques

Key Chemical Reactions

The compound exhibits reactivity across its functional groups, including the thieno[2,3-d]pyrimidine core, ethyl chain, and acrylamide moiety:

Nucleophilic Substitution

  • S-Alkylation : The sulfur atom in the thieno[2,3-d]pyrimidine ring undergoes substitution with alkyl halides (e.g., ethyl bromide) under basic conditions, as demonstrated in similar compounds .

    • Reaction Conditions :

      • Reagents : Alkyl halide, K₂CO₃, acetone.

      • Conditions : Reflux at elevated temperatures.

Amide Formation/Hydrolysis

  • Amide Synthesis : The acrylamide group forms via condensation with amines or acyl chlorides.

    • Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to yield carboxylic acids or amines.

Electrophilic Substitution

  • Pyridine Ring : The pyridin-3-yl group may undergo electrophilic substitution (e.g., nitration, alkylation) at positions ortho/para to the nitrogen atom.

    • Thieno[2,3-d]pyrimidine Core : Electron-rich positions in the fused ring system may react with electrophiles (e.g., halogens, nitro groups).

Tautomerism

  • The thieno[2,3-d]pyrimidine ring can exist as thiol or thione tautomers, depending on reaction conditions .

Reactivity Profile

Functional GroupPotential ReactionsMechanismSource
Thieno[2,3-d]pyrimidine-SAlkylation, tautomerismNucleophilic substitution
AcrylamideHydrolysis, amidationAmide bond cleavage
Pyridine RingElectrophilic substitutionAttack at electron-rich positions

Analytical Characterization

Key analytical techniques used to confirm the compound’s structure and reactivity include:

  • NMR Spectroscopy :

    • Disappearance of NH protons and appearance of SH protons (1.24–1.27 ppm) during cyclization .

    • Detection of benzylic protons (4.37 ppm) in alkylated derivatives .

  • IR Spectroscopy :

    • Monitoring NH and SH group vibrations (e.g., NH₂ bands at 3322 and 3465 cm⁻¹) .

Comparison with Analogous Compounds

| Compound Name |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core: Thieno[2,3-d]pyrimidinone (2-methyl, 4-oxo).
  • Linker : Ethyl group.
  • Acrylamide : (Z)-configured, substituted with pyridin-3-yl.
Analog 1: (Z)-2-[(E)-3-(4-Methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412)
  • Core : Oxazol-5(4H)-one (substituted with pyridin-3-ylmethylene).
  • Linker : Direct bond to acrylamide.
  • Acrylamide : (Z)-configured, substituted with 4-methoxyphenyl and pyridin-3-yl .
Analog 2: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (24)
  • Core: Pyrido-thieno[2,3-d]pyrimidinone (7-methyl, 4-oxo).
  • Substituents: Acetamide at position 3, phenylamino at position 2.
  • Ring System: Additional tetrahydro pyrido ring fused to thienopyrimidinone .
Analog 3: Crystalline N-(3-(2-(4-(4-Methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide
  • Core: Thieno[3,2-d]pyrimidine (substituted with 4-methylpiperazinylphenylamino).
  • Linker : Phenyloxy group.
  • Acrylamide : Direct attachment to phenyl ring .

Physicochemical Properties

Property Target Compound Analog 4412 Analog 24 Analog (Patent)
Melting Point Not reported 185–186°C 143–145°C Crystalline form optimized
IR Key Bands Not reported C=O (1700–1730 cm⁻¹) C=O (1730 cm⁻¹), NH (3390 cm⁻¹) Not specified
¹H-NMR Features Not reported Pyridinyl protons (δ 7–8) CH₃ (δ 2.10), Ar-H (δ 7.37–7.47) Not specified

Key Observations :

  • The thienopyrimidinone core in the target compound and Analog 24 contributes to thermal stability, but substituents (e.g., ethyl vs. tetrahydro pyrido rings) modulate melting points.
  • Acrylamide configuration (Z vs. E) and substituents (pyridinyl vs. methoxyphenyl) influence hydrogen bonding and solubility .

Q & A

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Methodology : Synthesize analogs with substituent variations (e.g., methoxy → trifluoromethyl). Test bioactivity in cellular assays (e.g., IC₅₀ for cytotoxicity) and use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.